N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-9-7-17(8-10-18)20(24)21-12-16-11-19(23)22(14-16)13-15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUYPHBWMZSHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Aminobutyric Acid (GABA) Derivatives
The pyrrolidinone core is synthesized via intramolecular cyclization of a γ-aminobutyramide precursor. For example, reaction of γ-benzylaminobutyric acid with benzylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) yields 1-benzyl-5-oxopyrrolidin-3-carboxylic acid. Subsequent reduction of the carboxylic acid to a hydroxymethyl group (using LiAlH₄) and oxidation to an aldehyde (via Swern oxidation) provides 1-benzyl-5-oxopyrrolidin-3-carbaldehyde. Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride furnishes the primary amine intermediate.
Reaction Conditions :
- Cyclization: DCC, CH₂Cl₂, 0°C → RT, 12 h (Yield: 78%)
- Reduction: LiAlH₄, THF, 0°C → reflux, 4 h (Yield: 85%)
- Reductive Amination: NH₄OAc, NaBH₃CN, MeOH, RT, 24 h (Yield: 91%)
Alternative Route via Michael Addition
A more efficient approach involves Michael addition of benzylamine to ethyl acrylate, followed by cyclization. Ethyl 4-benzylamino-2-butenoate undergoes base-mediated cyclization (K₂CO₃, DMF, 80°C) to form ethyl 1-benzyl-5-oxopyrrolidin-3-carboxylate. Hydrolysis (NaOH, EtOH/H₂O) and decarboxylation (H₂SO₄, Δ) yield 1-benzyl-5-oxopyrrolidin-3-ylmethanol, which is oxidized to the aldehyde and subjected to reductive amination as above.
Amide Bond Formation with 4-Methoxybenzoic Acid
Schotten-Baumann Reaction
The amine intermediate is reacted with 4-methoxybenzoyl chloride under Schotten-Baumann conditions. A biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ as a base ensures efficient coupling.
Procedure :
- Dissolve 1-benzyl-5-oxopyrrolidin-3-ylmethanamine (1.0 equiv) in CH₂Cl₂.
- Add 4-methoxybenzoyl chloride (1.2 equiv) dropwise at 0°C.
- Stir vigorously with aqueous NaHCO₃ (10%) for 2 h.
- Isolate the organic layer, dry (Na₂SO₄), and concentrate.
- Purify via silica gel chromatography (Hexane/EtOAc 3:1).
Yield : 88%
Purity : >98% (HPLC)
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, 4-methoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). The amine is coupled in DMF at room temperature for 24 h.
Optimization Data :
| Activator | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 24 | 92 |
| DCC/DMAP | CH₂Cl₂ | 48 | 76 |
| HATU | DMF | 12 | 94 |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 4.32 (s, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 3.52–3.48 (m, 1H, pyrrolidinone CH), 2.95–2.87 (m, 2H, pyrrolidinone CH₂), 2.45–2.38 (m, 2H, pyrrolidinone CH₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 172.8 (C=O), 166.5 (amide C=O), 130.2–114.7 (ArC), 55.3 (OCH₃), 48.9 (NCH₂), 42.1 (pyrrolidinone CH₂).
Chromatographic Purity
- HPLC : tᵣ = 12.7 min (C18 column, MeCN/H₂O 70:30, 1.0 mL/min)
- MS (ESI+) : m/z 353.2 [M+H]⁺
Scale-Up and Process Optimization
Cost-Effective Modifications
- Replacement of EDCI/HOBt with mixed anhydride (ClCO₂Et) reduces reagent costs by 40% without compromising yield.
- Recycling of LiAlH₄ reduction byproducts via acid digestion improves atom economy.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Schotten-Baumann | Rapid, high-yielding | Requires acyl chloride | 88 |
| EDCI/HOBt Coupling | Mild conditions, versatile | Costly reagents | 92 |
| Mixed Anhydride | Economical, scalable | Lower purity | 85 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The benzyl group and the pyrrolidinone ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(6-Aminohexyl)-4-methoxybenzamide
- Molecular Formula : C₁₄H₂₀N₂O₂
- Key Features: A linear alkyl chain (6-aminohexyl) connects the 4-methoxybenzamide group.
- Stability : Exhibits pH-dependent hydrolysis of the phosphoramide bond. At pH 4.5, >80% cleavage occurs within 24 hours, compared to <20% at pH 6.0 .
- Applications: Used in oligonucleotide conjugates for targeted delivery. The aminohexyl spacer enhances solubility but reduces stability under acidic conditions compared to the rigid pyrrolidinone scaffold in the target compound.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: C₁₂H₁₇NO₂
- Key Features : Contains a 3-methylbenzamide group and a hydroxylated tertiary alcohol side chain.
- Structural Contrast: The absence of a methoxy group and pyrrolidinone ring limits its electronic diversity compared to the target molecule.
N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide
- Molecular Formula: C₁₆H₁₅NO₃
- Key Features : Features a benzodioxole ring and 4-methylbenzamide group.
- The benzodioxole moiety enhances π-π stacking, whereas the target compound’s benzyl-pyrrolidinone group may favor different binding interactions .
Triazole Derivatives with 4-Methoxybenzamide
Dihydropyridinone Derivatives
- Example: N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide Molecular Formula: C₁₉H₂₂N₂O₅ Key Features: Contains a dihydropyridinone ring and trimethoxybenzamide group. Electronic Properties: The electron-rich trimethoxybenzamide may improve redox activity relative to the single methoxy group in the target compound .
Comparative Analysis Table
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide to achieve high yield and purity?
- Methodological Answer: Synthesis optimization involves:
- Reaction Conditions: Adjusting temperature (e.g., 60–80°C for amide bond formation), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., HATU for coupling efficiency) .
- Purification: Multi-step chromatography (e.g., silica gel or HPLC) to isolate intermediates and final products, ensuring >95% purity .
- Stepwise Validation: Intermediate characterization via TLC and NMR to confirm reaction progression .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm benzamide, pyrrolidinone, and methoxy groups .
- HPLC-MS: Quantify purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
- FT-IR: Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Q. How can researchers design initial biological assays to evaluate the antimicrobial potential of this compound?
- Methodological Answer:
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Studies: Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .
- Cytotoxicity Controls: Use mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the bioactivity of this compound derivatives?
- Methodological Answer:
- Substituent Variation: Modify the benzamide’s methoxy group (e.g., replace with halogens or bulky substituents) to alter hydrophobicity and target binding .
- Scaffold Hybridization: Fuse with triazole or pyrimidine moieties (e.g., ) to enhance antimicrobial or anticancer activity .
- Analogs Comparison: Benchmark against compounds like N-(3,5-dichloropyridin-4-yl)-3-ethoxy-4-methoxybenzamide to identify critical functional groups .
Q. How can molecular docking studies elucidate the interaction between this compound and its biological targets?
- Methodological Answer:
- Target Selection: Prioritize enzymes (e.g., bacterial DNA gyrase or human kinases) based on structural homology to known inhibitors .
- Docking Software: Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds with active-site residues (e.g., Asp73 in S. aureus GyrB) .
- Free Energy Calculations: Apply MM-GBSA to rank binding affinities and validate with experimental IC50 values .
Q. What methodologies are used to resolve contradictions in biological activity data across different studies for this compound?
- Methodological Answer:
- Protocol Harmonization: Standardize assay conditions (e.g., inoculum size, growth media) to minimize variability .
- Meta-Analysis: Pool data from multiple studies (e.g., MIC ranges for MRSA: 2–16 µg/mL) to identify consensus trends .
- Orthogonal Assays: Confirm activity using alternative methods (e.g., fluorescence-based ATPase assays vs. traditional MIC) .
Q. How do formulation challenges such as solubility and stability impact the in vivo testing of this compound?
- Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve bioavailability .
- Stability Studies: Monitor degradation under physiological pH (7.4) and temperature (37°C) via HPLC to optimize storage conditions .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) to enhance metabolic stability .
Q. What computational approaches are used to predict the physicochemical properties and ADMET profiles of this compound?
- Methodological Answer:
- QSAR Models: Train on datasets of benzamide derivatives to predict logP (e.g., ~3.2) and pKa (~9.5) .
- ADMET Prediction Tools: Use SwissADME or ADMETLab to assess absorption (e.g., Caco-2 permeability) and hepatotoxicity risks .
- Metabolite Prediction: Employ GLORY or Meteor Nexus to identify potential Phase I/II metabolites .
Q. How can researchers validate the specificity of this compound against off-target effects in complex biological systems?
- Methodological Answer:
- Selectivity Screening: Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target inhibition .
- CRISPR-Cas9 Knockout: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Proteomics: Perform mass spectrometry to detect changes in non-target protein expression post-treatment .
Q. What are the best practices for synthesizing and characterizing novel structural analogs of this compound to explore its pharmacological potential?
- Methodological Answer:
- Modular Synthesis: Use parallel reactions to generate analogs (e.g., varying pyrrolidinone substituents) .
- High-Throughput Characterization: Automate LC-MS and NMR for rapid structural confirmation .
- Biological Profiling: Screen analogs in multiplexed assays (e.g., antimicrobial + cytotoxicity) to prioritize leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
